克罗米芬
概述
描述
恩氯米芬是一种非甾体选择性雌激素受体调节剂,属于三苯乙烯类。它主要因其在增加睾酮水平治疗男性性腺功能减退症中的作用而闻名。 恩氯米芬是克罗米芬的顺式异构体,克罗米芬是两种几何异构体的混合物:左氯米芬和恩氯米芬 .
作用机制
恩氯米芬通过拮抗垂体中的雌激素受体起作用。 雌激素对负反馈环的这种破坏导致促性腺激素分泌增加,从而刺激性腺产生更多的睾酮 . 分子靶标包括下丘脑和垂体中的雌激素受体,所涉及的途径是下丘脑-垂体-性腺轴 .
类似化合物:
他莫昔芬: 另一种选择性雌激素受体调节剂,主要用于治疗乳腺癌.
恩氯米芬的独特性: 恩氯米芬在其纯抗雌激素活性方面是独一无二的,这使其在治疗男性性腺功能减退症方面比克罗米芬更有利,因为克罗米芬具有混合的雌激素和抗雌激素作用 . 这种特异性降低了雌激素副作用的风险,使恩氯米芬成为更具针对性的治疗剂 .
科学研究应用
生化分析
Biochemical Properties
Clomiphene interacts with estrogen receptors, acting as an antagonist in some tissues and an agonist in others . It inhibits the negative feedback on the hypothalamus, stimulating the release of gonadotropins .
Cellular Effects
Clomiphene influences cell function by modulating the activity of estrogen receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Clomiphene exerts its effects through binding interactions with estrogen receptors. This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomiphene can change over time. Studies have shown that Clomiphene and its metabolites have a certain degree of stability, but can undergo degradation over time .
Dosage Effects in Animal Models
The effects of Clomiphene can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
Clomiphene is involved in several metabolic pathways. It is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes .
Transport and Distribution
Clomiphene is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Clomiphene can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 恩氯米芬的合成涉及克罗米芬的制备,克罗米芬是顺式克罗米芬(左氯米芬)和反式克罗米芬(恩氯米芬)的混合物。 一种合成克罗米芬的方法是在一锅反应中使用单一溶剂,例如二氯甲烷 . 该过程涉及在碱存在下,2-氯-1,2-二苯乙烯与4-(2-氯-1,2-二苯乙烯基)苯酚反应,然后进行纯化以分离出反式异构体,即恩氯米芬 .
工业生产方法: 恩氯米芬的工业生产通常遵循类似的合成路线,但规模更大。 该过程包括优化反应条件以最大限度地提高产率和纯度,然后使用大规模纯化技术从异构体混合物中分离出恩氯米芬 .
化学反应分析
反应类型: 恩氯米芬会发生各种化学反应,包括:
氧化: 恩氯米芬可以被氧化形成其N-氧化物衍生物。
还原: 还原反应可以将恩氯米芬转化为其相应的胺。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应.
主要形成的产物:
氧化: 恩氯米芬N-氧化物。
还原: 恩氯米芬胺。
取代: 各种取代的恩氯米芬衍生物.
相似化合物的比较
Clomiphene: A mixture of zuclomiphene and enclomiphene.
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Uniqueness of Enclomiphene: Enclomiphene is unique in its pure antiestrogenic activity, making it more favorable for treating male hypogonadism compared to clomiphene, which has mixed estrogenic and antiestrogenic effects . This specificity reduces the risk of estrogenic side effects and makes enclomiphene a more targeted therapeutic agent .
属性
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318048 | |
Record name | Enclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |
Record name | SID50085975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
15690-57-0, 911-45-5 | |
Record name | Enclomiphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15690-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enclomiphene [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enclomiphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06735 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCLOMIPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6D2UI4FLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 116.5-118 °C /CITRATE/ | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clomiphene interact with the body to induce ovulation?
A: Clomiphene acts as a selective estrogen receptor modulator (SERM). [] It primarily binds to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback mechanism of estrogen. [, ] This blockade leads to increased production and release of gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland. [, ] The elevated gonadotropin levels stimulate the ovaries, promoting follicular development and ultimately leading to ovulation. [, ]
Q2: Does clomiphene have any direct effects on the ovaries?
A: While clomiphene's primary action is on the hypothalamus and pituitary gland, studies suggest it may also have direct effects on the ovaries. Research in rats indicates that clomiphene can influence follicular growth and atresia, potentially contributing to its ovulation-inducing effects. []
Q3: How does clomiphene affect hormone levels in men?
A: In men, clomiphene administration has been shown to significantly raise serum testosterone and gonadotropin (LH and FSH) levels. [] This effect is also mediated through the hypothalamic-pituitary-gonadal axis, where clomiphene interferes with the negative feedback loop of testosterone on gonadotropin release.
Q4: Are the effects of clomiphene age-dependent?
A: Research in rats suggests that the effects of clomiphene on reproductive function can be age-dependent. [] Studies have shown varying responses to clomiphene in prepubertal, peripubertal, and adult male rats, indicating potential differences in sensitivity and response mechanisms across different developmental stages.
Q5: Can clomiphene impact tissues beyond the reproductive system?
A: Yes, research has shown that clomiphene can impact tissues beyond the reproductive system. For example, studies have demonstrated that clomiphene can inhibit volume-regulated chloride currents (I Cl,vol) in cardiac cells, highlighting its potential effects on ion channels in other tissues. []
Q6: What is the molecular formula and weight of clomiphene citrate?
A6: Clomiphene citrate is a mixture of two geometric isomers: zuclomiphene citrate and enclomiphene citrate. The molecular formula for clomiphene citrate is C32H36ClNO8, and its molecular weight is 598.09 g/mol.
Q7: Is there any spectroscopic data available for clomiphene citrate?
A: Yes, analytical techniques like high-performance liquid chromatography (HPLC) coupled with a UV detector or a diode array detector (DAD) are commonly used for the qualitative and quantitative analysis of clomiphene citrate. [] These techniques allow for the separation and identification of the two isomers, zuclomiphene and enclomiphene, in various matrices. []
Q8: How do structural modifications to the clomiphene molecule affect its activity?
A: Studies on clomiphene analogs have shown that modifications to the diethylaminoethoxy side chain can significantly influence both its antitumor activity and its binding affinity for estrogen receptors (ER) and antiestrogen-binding sites (AEBS). [] For instance, replacing the ether linkage with an amine group increases ER affinity but significantly reduces AEBS affinity. []
Q9: How is the stability of clomiphene citrate affected by different conditions?
A: While specific stability data for clomiphene citrate under various conditions is limited in the provided research, solid dispersions using polyethylene glycol (PEG) as a carrier have shown promise in enhancing the dissolution rate of clomiphene citrate, potentially improving its bioavailability. []
Q10: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of clomiphene citrate?
A: One strategy to enhance the dissolution rate and potentially the bioavailability of clomiphene citrate is the development of solid dispersions. [] Studies have shown that using PEG 4000 or PEG 6000 as carriers in solid dispersions can significantly improve the dissolution profile of clomiphene citrate. []
Q11: How is clomiphene citrate metabolized in the body?
A: Research has identified two main metabolites of clomiphene in human urine: hydroxyclomiphene and hydroxymethoxyclomiphene. [] The detection window of these metabolites, particularly hydroxymethoxyclomiphene, can extend for several months following even short-term use of clomiphene. [, ]
Q12: How is clomiphene citrate distributed within the body?
A: Studies using radiolabeled clomiphene isomers in mice revealed that the two isomers exhibit different distribution patterns. [] Enclomiphene is rapidly cleared from most tissues, while zuclomiphene shows a wider distribution and persists longer in specific organs like the eyes and reproductive tissues. [] This differential distribution may be linked to clomiphene's adverse effects. []
Q13: Has clomiphene citrate shown efficacy in inducing ovulation in clinical settings?
A: Yes, numerous studies have demonstrated the efficacy of clomiphene citrate in inducing ovulation in women with infertility. [, , , , ] Clomiphene citrate is considered a first-line treatment for ovulation induction in many cases of anovulatory infertility, particularly polycystic ovary syndrome (PCOS). [, , , ]
Q14: Are there alternative medications to clomiphene citrate for ovulation induction?
A: Letrozole, an aromatase inhibitor, has emerged as a potential alternative to clomiphene citrate for ovulation induction in women with PCOS. [, , ] Comparative studies suggest that letrozole may be associated with improved pregnancy outcomes and a lower risk of multiple pregnancies compared to clomiphene citrate. [, , ]
Q15: Is there evidence of resistance to clomiphene citrate in some individuals?
A: Yes, some individuals with PCOS exhibit clomiphene citrate resistance, meaning they do not respond to the drug with ovulation. [, ] The exact mechanisms of clomiphene resistance are not fully understood but may involve factors related to ER sensitivity, gonadotropin production, or ovarian response. [, ]
Q16: Are there alternative treatment strategies for clomiphene citrate-resistant individuals?
A: In cases of clomiphene citrate resistance, alternative treatment strategies may include using higher doses of clomiphene, combining clomiphene with other medications (e.g., metformin), or exploring alternative ovulation induction agents such as letrozole or gonadotropins. [, ]
Q17: Are there any safety concerns associated with clomiphene citrate use?
A: While generally considered safe for short-term use, clomiphene citrate has been associated with potential adverse effects. Some women experience side effects like hot flashes, mood swings, and visual disturbances. [, ] The long-term safety of clomiphene citrate use is still under investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。